molecular formula C15H9Cl2N3OS B3436812 (2E)-N-(2,1,3-benzothiadiazol-4-yl)-3-(2,4-dichlorophenyl)prop-2-enamide

(2E)-N-(2,1,3-benzothiadiazol-4-yl)-3-(2,4-dichlorophenyl)prop-2-enamide

Cat. No.: B3436812
M. Wt: 350.2 g/mol
InChI Key: DQCVIRUQQSQRHA-FNORWQNLSA-N
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Description

(2E)-N-(2,1,3-benzothiadiazol-4-yl)-3-(2,4-dichlorophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The unique structural features of this compound, such as the presence of benzothiadiazole and dichlorophenyl groups, contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-(2,1,3-benzothiadiazol-4-yl)-3-(2,4-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3OS/c16-10-6-4-9(11(17)8-10)5-7-14(21)18-12-2-1-3-13-15(12)20-22-19-13/h1-8H,(H,18,21)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCVIRUQQSQRHA-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,1,3-benzothiadiazol-4-yl)-3-(2,4-dichlorophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and an oxidizing agent.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a halogenation reaction using chlorine or a chlorinating agent.

    Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety can be synthesized through a condensation reaction between an appropriate aldehyde and an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,1,3-benzothiadiazol-4-yl)-3-(2,4-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(2,1,3-benzothiadiazol-4-yl)-3-(2,4-dichlorophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, derivatives of benzothiadiazole are explored for their potential therapeutic applications. This compound may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers, dyes, and electronic materials.

Mechanism of Action

The mechanism of action of (2E)-N-(2,1,3-benzothiadiazol-4-yl)-3-(2,4-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects may be mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole cores.

    Dichlorophenyl Compounds: Compounds containing dichlorophenyl groups.

Uniqueness

The uniqueness of (2E)-N-(2,1,3-benzothiadiazol-4-yl)-3-(2,4-dichlorophenyl)prop-2-enamide lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-(2,1,3-benzothiadiazol-4-yl)-3-(2,4-dichlorophenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-N-(2,1,3-benzothiadiazol-4-yl)-3-(2,4-dichlorophenyl)prop-2-enamide

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